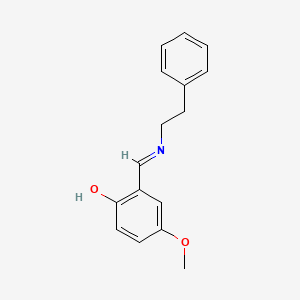

(E)-4-methoxy-2-((phenethylimino)methyl)phenol

Description

Propriétés

IUPAC Name |

4-methoxy-2-(2-phenylethyliminomethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-19-15-7-8-16(18)14(11-15)12-17-10-9-13-5-3-2-4-6-13/h2-8,11-12,18H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZYBWFTLXUVCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)C=NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Mode of Action

It’s known that similar compounds can bind to their targets and activate expression of reporter genes containing estrogen response elements (ere) in an estrogen-dependent manner. This suggests that (E)-4-methoxy-2-((phenethylimino)methyl)phenol may interact with its targets in a similar way, leading to changes in gene expression.

Biochemical Pathways

Phenolic compounds, which this compound is a part of, are known to be involved in various metabolic processes. They can influence the pharmacokinetics of different drugs by controlling their transfer and metabolism.

Pharmacokinetics

It’s known that phenolic compounds are extensively metabolized by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota. These metabolic reactions determine the pharmacokinetic behavior of the phenolic compounds and thus their pharmacological action.

Result of Action

Similar compounds have been found to have high sensibility for the detection of iodide ions, with the absorption intensity changing due to the formation of a complex. This suggests that (E)-4-methoxy-2-((phenethylimino)methyl)phenol may have similar effects.

Action Environment

The action, efficacy, and stability of (E)-4-methoxy-2-((phenethylimino)methyl)phenol can be influenced by various environmental factors. For instance, the compound’s interaction with iodide ions was explored by UV–Vis spectroscopy, suggesting that light exposure could potentially influence its action. Additionally, the compound’s action could also be influenced by the presence of other ions in its environment.

Activité Biologique

(E)-4-methoxy-2-((phenethylimino)methyl)phenol, a Schiff base compound, has garnered attention in recent years due to its potential biological activities. These include antioxidant, anti-inflammatory, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, focusing on its synthesis, characterization, and various biological assays.

Synthesis and Characterization

The synthesis of (E)-4-methoxy-2-((phenethylimino)methyl)phenol typically involves the condensation of 4-methoxy-2-hydroxybenzaldehyde with phenethylamine. The reaction can be conducted in various solvents, with ethanol and water being common choices. The resulting compound is characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and gas chromatography-mass spectrometry (GC-MS).

Key Characteristics

- Yield : High yields (up to 95%) have been reported for the synthesis of similar Schiff bases.

- Physical Properties : The compound often appears as a solid with a melting point ranging from 128°C to 130°C and is soluble in organic solvents but slightly soluble in water.

- Spectral Data : FTIR typically shows characteristic peaks for imine groups around 1590 cm, while NMR provides insights into the molecular structure through chemical shifts indicative of protons in the imine and aromatic regions.

Antioxidant Activity

Antioxidant properties are crucial for evaluating the potential health benefits of compounds. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to assess this activity.

| Compound | EC50 (ppm) |

|---|---|

| (E)-4-methoxy-2-((phenethylimino)methyl)phenol | 10.46 |

| Ascorbic Acid | 5.0 |

The EC50 value indicates that (E)-4-methoxy-2-((phenethylimino)methyl)phenol exhibits significant antioxidant activity, although it is less potent than ascorbic acid.

Anti-inflammatory Activity

Research has demonstrated that Schiff base derivatives can exhibit anti-inflammatory effects. A study on related compounds showed that derivatives with specific amine substitutions had enhanced anti-inflammatory properties compared to their parent compounds.

| Compound | Inhibition (%) | Standard |

|---|---|---|

| Aminomethyl derivatives | >70% | Diclofenac Sodium |

The aminomethyl derivatives of similar Schiff bases showed higher anti-inflammatory activity than diclofenac sodium, indicating that structural modifications can significantly enhance biological efficacy.

Anticancer Activity

The cytotoxic effects of (E)-4-methoxy-2-((phenethylimino)methyl)phenol were evaluated against various cancer cell lines, including HeLa cells. The MTT assay results indicated moderate cytotoxicity.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| (E)-4-methoxy-2-((phenethylimino)methyl)phenol | 25.0 | HeLa |

| Doxorubicin | 0.002 | HeLa |

The IC50 value suggests that while the compound has potential anticancer properties, it is significantly less potent than doxorubicin, a standard chemotherapeutic agent.

Structure-Activity Relationship (SAR)

The biological activity of Schiff bases like (E)-4-methoxy-2-((phenethylimino)methyl)phenol is often influenced by their molecular structure. Studies suggest that modifications at the phenyl ring or variations in the amine component can enhance antioxidant and anticancer activities. For instance, introducing electron-donating groups may improve the electron density on the nitrogen atom, enhancing reactivity towards free radicals.

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of (E)-4-methoxy-2-((phenethylimino)methyl)phenol typically involves the condensation reaction between 4-methoxy-2-hydroxybenzaldehyde and phenethylamine. The reaction can be carried out under mild conditions, producing a high yield of the desired product. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to confirm the structure and purity of the synthesized compound.

Antioxidant Activity

Research has shown that Schiff bases like (E)-4-methoxy-2-((phenethylimino)methyl)phenol exhibit significant antioxidant properties. The DPPH radical scavenging assay has demonstrated an EC50 value of 10.46 ppm, indicating its potential as a natural antioxidant agent .

Antimicrobial Properties

Studies have indicated that this compound possesses antimicrobial activity against various pathogens. Its mechanism is believed to involve the disruption of microbial cell membranes, leading to cell lysis. This property makes it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Preliminary studies suggest that (E)-4-methoxy-2-((phenethylimino)methyl)phenol may exhibit anti-inflammatory properties. This could be attributed to its ability to inhibit pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.

Polymer Chemistry

The compound can be utilized as a building block in the synthesis of polymeric materials. Its functional groups allow for cross-linking reactions, which can enhance the mechanical properties of polymers.

Dyes and Pigments

Due to its vibrant color and stability, (E)-4-methoxy-2-((phenethylimino)methyl)phenol can be explored as a dye or pigment in various applications, including textiles and coatings.

Synthesis and Application in Antioxidant Research

A study conducted by Kusumaningrum et al. synthesized a similar compound, demonstrating its antioxidant activity through various assays . The findings support the potential use of Schiff bases in food preservation and pharmaceuticals.

Antimicrobial Efficacy Evaluation

In another research effort, the antimicrobial efficacy of (E)-4-methoxy-2-((phenethylimino)methyl)phenol was evaluated against common pathogens such as E. coli and S. aureus, showcasing promising results that warrant further investigation into its clinical applications.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in the substituents on the aromatic rings and the alkyl/aryl groups attached to the imine nitrogen. Key examples include:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy (-OCH₃) group on the phenolic ring enhances electron density, stabilizing the enol-imine tautomer. In contrast, electron-withdrawing groups (e.g., -F in fluorophenyl analogs) reduce conjugation efficiency, altering UV-Vis absorption maxima .

- Steric Effects: Bulky substituents (e.g., phenethyl vs. p-tolyl) influence molecular packing in crystals.

Spectroscopic Properties

FT-IR and UV-Vis Spectra

- FT-IR: The imine (-C=N-) stretching vibration typically appears near 1600–1630 cm⁻¹. In (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol, this peak is observed at 1615 cm⁻¹, whereas the phenethyl analog shows a slight redshift (1608 cm⁻¹) due to increased electron donation from the phenethyl group .

- UV-Vis: The π→π* transition of the conjugated imine-phenol system occurs at ~350–370 nm. Substituents like ethoxy (λmax = 365 nm) or fluoro (λmax = 355 nm) induce hypsochromic or bathochromic shifts depending on their electronic effects .

NMR and X-ray Diffraction

- ¹H NMR : Methoxy protons resonate at δ 3.8–3.9 ppm, while imine protons (CH=N) appear as singlets near δ 8.2–8.5 ppm. Phenethyl analogs exhibit additional signals for the ethyl group (δ 1.2–1.4 ppm for -CH₂CH₃) .

- Crystallography: The C—H bond lengths in (E)-2-[(4-ethoxyphenylimino)methyl]-4-methoxyphenol range from 0.90–1.06 Å, with dihedral angles between aromatic planes of ~5–10°, indicating near-planar conjugation .

Computational Studies (DFT)

Density functional theory (DFT) analyses reveal:

- HOMO-LUMO Gaps : The phenethyl analog exhibits a smaller HOMO-LUMO gap (4.2 eV) compared to p-tolyl (4.5 eV) and ethoxy (4.7 eV) derivatives, suggesting higher reactivity and polarizability .

- NBO Analysis: The methoxy group donates electron density to the phenolic ring, stabilizing the imine tautomer. Phenethyl substituents introduce additional hyperconjugative interactions with the ethyl chain, enhancing molecular stability .

- Solvent Effects: Polar solvents stabilize the keto-enol tautomer, with solvatochromic shifts observed in UV-Vis spectra .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns (e.g., O–H···N or C–H···O interactions) differ significantly:

Q & A

Q. What methodologies are suitable for evaluating the antioxidant potential of (E)-4-methoxy-2-((phenethylimino)methyl)phenol?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.